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Compound of Interest

Compound Name: 6-Methylheptanal

Cat. No.: B128093 Get Quote

Introduction
6-Methylheptanal is a volatile aldehyde known for its potent and characteristic fresh, green,

and juicy citrus aroma, with distinct grapefruit notes.[1] Its organoleptic properties make it a

valuable component in the flavor and fragrance industry for replicating and enhancing citrus

profiles, particularly in beverages, confectionery, and other food products. This document

provides detailed application notes and protocols for researchers, scientists, and drug

development professionals on the utilization of 6-Methylheptanal in flavor replication studies.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 6-Methylheptanal is
essential for its effective application in flavor studies.
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Property Value Source

Molecular Formula C8H16O [2]

Molecular Weight 128.21 g/mol [2]

Appearance Colorless to pale yellow liquid [3]

Odor Profile
Fresh, green, juicy, citrus,

grapefruit
[1][3]

FEMA Number 4498 [2]

CAS Number 63885-09-6 [1]

Solubility Slightly soluble in water [3]

Suggested Use Level 50.00 PPB - 5.00 PPM [3]

Application in Flavor Replication
6-Methylheptanal is particularly effective in adding a fresh, "just-squeezed" character to citrus

flavors such as orange, tangerine, pomelo, and yuzu.[1] It blends exceptionally well with other

key citrus compounds like nootkatone to create a more authentic and complex grapefruit flavor

profile. The process of flavor replication involves the analytical identification of key volatile

compounds in a target flavor, their quantification, and subsequent reconstitution to match the

original sensory profile.

Flavor Replication Workflow
The following diagram illustrates a typical workflow for flavor replication studies involving

compounds like 6-Methylheptanal.
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Flavor Replication Workflow

I. Analytical Phase

II. Formulation & Evaluation Phase

Target Flavor Source
(e.g., Fresh Grapefruit Juice)

Sample Preparation
(SPME, LLE, Headspace)

Gas Chromatography-Olfactometry (GC-O)
- Odor-Active Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS)
- Compound Identification & Quantification

Data Analysis & Key Odorant Selection

Flavor Reconstitution
- Blending of identified compounds

Sensory Evaluation
(Triangle Test, Descriptive Analysis)

Iteration & Refinement

Adjust Concentrations

Click to download full resolution via product page

Caption: A generalized workflow for flavor replication studies.
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Experimental Protocols
Protocol 1: Analysis of 6-Methylheptanal in a Citrus
Matrix using GC-MS
This protocol outlines the analysis of 6-Methylheptanal in a liquid matrix, such as citrus juice,

using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

Materials: 20 mL headspace vials with screw caps and PTFE/silicone septa, SPME fiber

assembly (e.g., 50/30 µm DVB/CAR/PDMS), sodium chloride (NaCl), magnetic stir bar.

Procedure:

Place 5 mL of the citrus juice sample into a 20 mL headspace vial.

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of

volatile compounds.

Add a magnetic stir bar.

Seal the vial tightly with the screw cap.

Place the vial in a heating block or water bath at 40°C and allow it to equilibrate for 15

minutes with gentle stirring.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Instrumentation: A GC system coupled with a Mass Spectrometer.

GC Conditions (example):

Injector: Splitless mode, 250°C.
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Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 3 minutes.

Ramp 1: Increase to 150°C at a rate of 4°C/min.

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

MS Conditions:

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-350.

3. Data Analysis:

Identify 6-Methylheptanal by comparing its mass spectrum and retention time with that of an

authentic standard.

Quantify the concentration of 6-Methylheptanal using a calibration curve prepared with

standard solutions.

Protocol 2: Flavor Replication of a Grapefruit Aroma
This protocol describes the process of creating a simplified grapefruit flavor model

incorporating 6-Methylheptanal.

1. Component Selection and Stock Solution Preparation:

Based on analytical data (GC-MS, GC-O) of a target grapefruit juice, select key aroma

compounds. For this example, we will use a simplified model.
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Prepare individual stock solutions of the following compounds in food-grade ethanol (e.g.,

1000 ppm):

6-Methylheptanal

Nootkatone

Limonene

Octanal

Decanal

2. Flavor Base Preparation:

Prepare a base solution of 10% sucrose in deionized water.

3. Reconstitution:

Based on target concentrations (from literature or analytical data), add precise volumes of

the stock solutions to the flavor base. For example, to achieve a final concentration of 1 ppm

of 6-Methylheptanal in 100 mL of the base, add 100 µL of the 1000 ppm stock solution.

The following table provides an example of a simplified grapefruit flavor formulation.

Compound Target Concentration (in final beverage)

6-Methylheptanal 1.0 ppm

Nootkatone 0.5 ppm

Limonene 10.0 ppm

Octanal 0.2 ppm

Decanal 0.3 ppm

4. Sensory Evaluation:

Conduct sensory analysis of the reconstituted flavor against the original target.
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Use methods such as a triangle test to determine if a perceivable difference exists.

Employ a trained sensory panel for descriptive analysis to identify specific flavor attributes

that need adjustment.

Iteratively adjust the concentrations of the individual components based on the sensory

feedback to achieve a closer match to the target flavor profile.

Signaling Pathway and Experimental Logic
The interaction of flavor molecules with olfactory receptors is a complex process. The following

diagram illustrates the logical flow from a chemical compound to the perception of flavor.
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From Compound to Flavor Perception
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Caption: Logical pathway from chemical stimulus to flavor perception.
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Conclusion
6-Methylheptanal is a key contributor to the characteristic aroma of fresh citrus, particularly

grapefruit. Its application in flavor replication studies, guided by robust analytical protocols and

sensory evaluation, allows for the creation of authentic and high-quality citrus flavors. The

methodologies and data presented in these application notes provide a framework for

researchers and flavor chemists to effectively utilize 6-Methylheptanal in their product

development and research endeavors. Further research to determine the precise

concentrations of 6-Methylheptanal in various natural citrus sources will enhance the accuracy

of flavor replication models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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